molecular formula C7H7NO2 B1584828 N-Allylmaleimide CAS No. 2973-17-3

N-Allylmaleimide

Cat. No.: B1584828
CAS No.: 2973-17-3
M. Wt: 137.14 g/mol
InChI Key: PSFDAYXWBWRTSM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Allylmaleimide is a thermally curable compound that primarily targets the formation of polymers . It is known to interact with other monomers such as N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride . The primary role of this compound in these interactions is to facilitate the formation of copolymers through bulk radical copolymerization .

Mode of Action

The interaction of this compound with its targets results in the formation of new copolymers . This occurs via bulk radical copolymerization, a process that involves the reaction of multiple monomers to form a polymer . In the presence of a catalyst, this compound reacts with other monomers to form a network polymer . This reaction is facilitated by the allyl groups present in this compound .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of polymers . The interaction of this compound with other monomers affects the polymerization process, leading to the formation of new copolymers . The downstream effects of this process include the creation of materials with unique thermal properties .

Pharmacokinetics

It is known that the compound is used in the synthesis of thermally curable polymers

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure and properties of the resulting polymers . The interaction of this compound with other monomers leads to the formation of copolymers with unique thermal properties . These copolymers are formed through a process of bulk radical copolymerization .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the process of bulk radical copolymerization, in which this compound is involved, can be carried out in different solvents such as methanol and dimethylsulfoxide . Additionally, the presence of a catalyst can significantly influence the reaction, leading to the formation of a network polymer .

Biochemical Analysis

Biochemical Properties

N-Allylmaleimide plays a crucial role in biochemical reactions, particularly in the formation of copolymers. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable thioether bonds with sulfhydryl groups in proteins, which can lead to the modification of cysteine residues . This interaction is significant in the study of enzyme inhibition and protein function. Additionally, this compound can participate in radical copolymerization reactions, forming copolymers with monomers such as N-vinylpyrrolidone .

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of key signaling proteins through covalent modification. This compound has also been observed to impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These interactions can lead to changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. It acts as an alkylating agent, targeting sulfhydryl groups in cysteine residues of proteins. This modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can form stable copolymers when heated in the absence of a catalyst, indicating its potential for long-term applications . Its stability and reactivity may vary depending on the experimental conditions, such as temperature and solvent used.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes in animal models. These effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. It can affect the activity of metabolic enzymes by covalently modifying their active sites. This modification can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. The compound’s distribution is essential for its biochemical activity and potential therapeutic applications .

Chemical Reactions Analysis

N-Allylmaleimide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-Allylmaleimide can be compared with other N-substituted maleimides, such as N-ethylmaleimide and N-phenylmaleimide. While all these compounds share the maleimide core structure, their reactivity and applications differ:

This compound is unique due to its allyl group, which allows for additional polymerization and cross-linking reactions, making it versatile for various applications.

Properties

IUPAC Name

1-prop-2-enylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDAYXWBWRTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183885
Record name Maleimide, N-allyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-17-3, 31940-21-3
Record name N-Allylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-17-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Allyl-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Allylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880
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Record name NSC175866
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYL-1H-PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214
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Synthesis routes and methods

Procedure details

A mixture of 25 g of a commercial styrene/maleic anhydride copolymer (1/1 molar ratio, Mn 1600) and 250 mL of glacial acetic acid was stirred under nitrogen while 7.1 g of allylamine was added dropwise over a period of 10 min. The mixture was then heated at 114° for 2 hours. The clear solution was cooled, treated with 0.125 g of 2,6-di-tert-butyl-4-methylphenol, and added with stirring to about 2500 mL of water. The precipitated polymer was filtered, washed, re-dissolved in about 700 mL of acetone and again precipitated in excess water acidified with 10 mL of concentrated hydrochloric acid/liter. The resultant polymer was dried to constant weight under vacuum. The N-allylmaleimide copolymer was obtained as a white powder; weight 25.4 g. The infrared spectrum showed imide absorption at 1705 cm-1 and 1775 cm-1, and essentially no anhydride or amide absorption was seen. The nmr spectrum was also consistent with the styrene/N-allylmaleimide structure. The nitrogen analysis and nmr spectrum indicated about 75% conversion of anhydride groups to N-allylmaleimide groups, and complete hydrolysis was indicated for the remainder of the anhydride units. Found, N 4.38%.
[Compound]
Name
styrene/maleic anhydride copolymer
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0.125 g
Type
reactant
Reaction Step Three
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) unique in polymerization reactions compared to other maleimides?

A1: this compound (N-allyl-2,5-pyrrolidinedione) possesses both a maleimide group and an allyl group. This dual functionality allows it to participate in two distinct polymerization pathways. The maleimide group exhibits high reactivity in radical polymerization, enabling the creation of alternating copolymers with monomers like styrene [] and isobutene []. Interestingly, the allyl group remains largely unreacted during this initial copolymerization []. This paves the way for post-polymerization modifications, where the pendant allyl groups can be crosslinked to enhance thermal stability and mechanical properties [, ].

Q2: What are the thermal properties of this compound (N-allyl-2,5-pyrrolidinedione) copolymers and how do they compare to similar compounds?

A2: this compound (N-allyl-2,5-pyrrolidinedione) copolymers exhibit excellent thermal stability, often surpassing decomposition temperatures of 330 °C []. This high thermal resistance stems from the strong imide bonds within the polymer backbone []. When compared to N-allylcitraconimide, this compound (N-allyl-2,5-pyrrolidinedione) polymerizes significantly faster and results in a lower gelation percentage []. This suggests that the maleimide ring's reactivity plays a crucial role in achieving desirable thermal properties.

Q3: How can the properties of this compound (N-allyl-2,5-pyrrolidinedione) copolymers be tailored for specific applications?

A3: The properties of this compound (N-allyl-2,5-pyrrolidinedione) copolymers can be fine-tuned by controlling the copolymer composition and employing post-polymerization modifications. For example, incorporating 2-ethylhexyl acrylate or n-butyl vinyl ether can introduce flexibility [], while crosslinking the pendant allyl groups with compounds like pentaerythritol tetrakis(3-mercaptobutyrate) enhances thermal stability and mechanical strength [, ]. Further tailoring can be achieved by introducing specific comonomers or functional groups during copolymerization, allowing for a wide range of material properties to be achieved.

Q4: What are the advantages of using this compound (N-allyl-2,5-pyrrolidinedione) in the development of transparent materials?

A4: this compound (N-allyl-2,5-pyrrolidinedione) based copolymers are promising candidates for transparent materials due to their ability to form clear films upon casting and drying []. For instance, the alternating copolymer of this compound (N-allyl-2,5-pyrrolidinedione) and isobutene exhibits high transparency, making it suitable for optical applications []. Furthermore, incorporating silica nanoparticles through thiol-ene reactions can create transparent organic-inorganic hybrid materials with enhanced thermal properties, further expanding the potential applications of these polymers [].

Q5: What analytical techniques are commonly employed to characterize this compound (N-allyl-2,5-pyrrolidinedione) copolymers?

A5: Various analytical techniques are used to characterize this compound (N-allyl-2,5-pyrrolidinedione) copolymers. ¹H NMR spectroscopy is crucial for determining copolymer composition by analyzing the relative intensities of characteristic peaks []. Infrared (IR) spectroscopy helps monitor the conversion of allyl groups during crosslinking reactions by tracking the disappearance of specific absorption bands []. Additionally, thermal analysis techniques like thermogravimetric analysis (TGA) are employed to evaluate the thermal stability and decomposition behavior of these copolymers [, ].

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